2-Phenyl-2-phosphabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
CAS No. |
581777-92-6 |
|---|---|
Molecular Formula |
C14H19P |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-phenyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H19P/c1-2-6-13(7-3-1)15-10-9-12-5-4-8-14(15)11-12/h1-3,6-7,12,14H,4-5,8-11H2 |
InChI Key |
ZFJRRZJEOFKWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCP(C(C1)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2 Phosphabicyclo 3.3.1 Nonane and Its Analogues
General Synthetic Strategies for Bridged Phosphines
The synthesis of bridged phosphines like 2-Phenyl-2-phosphabicyclo[3.3.1]nonane relies on fundamental reactions that build the bicyclic framework and incorporate the phosphorus atom. Key strategies include hydrophosphination, various cyclization reactions, and subsequent modifications.
Hydrophosphination Reactions
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for forming P-C bonds. wikipedia.org This approach is fundamental to the synthesis of many phosphine (B1218219) ligands, including those with bridged architectures. digitellinc.com The reaction's specifics, including the catalyst and initiation method, determine its outcome and applicability. wikipedia.org
The direct synthesis of the parent 9-phosphabicyclo[3.3.1]nonane structure can be achieved through the catalytic hydrophosphination of unactivated dienes like 1,5-cyclooctadiene (B75094) (COD). This process typically involves reacting phosphine (PH₃) with COD under heat and pressure, representing an efficient route to the core bicyclic phosphine skeleton. The development of catalysts for such transformations is crucial, with a focus shifting from precious metals to more abundant and less toxic alternatives like iron. bath.ac.uk Iron(II) β-diketiminate complexes, for example, have been shown to be effective precatalysts for the hydrophosphination of non-activated alkenes and alkynes. bath.ac.uk Similarly, strategies using hydrophosphination of cyclic internal alkenes have been developed to produce phosphines with unique molecular structures suitable for catalysis. nih.gov
| Substrate | P-Source | Catalyst/Conditions | Product | Reference |
| 1,5-Cyclooctadiene | Phosphine (PH₃) | High Temperature/Pressure | 9-Phosphabicyclo[3.3.1]nonane | |
| Phosphino-alkenes | Secondary Phosphine | Iron(II) β-diketiminate | Cyclic Phosphines (Phosphinanes) | bath.ac.uk |
| Indene | Diphenylphosphine | Thermal (110 °C) | (2,3-dihydro-1H-inden-2-yl)diphenylphosphine | nih.gov |
| Bicyclo[1.1.0]butanes | Secondary Phosphines | Copper Catalyst | Phosphine-substituted cyclobutanes | nih.gov |
Free-radical initiated hydrophosphination offers an alternative to metal-catalyzed routes. These reactions can be initiated using radical initiators like AIBN, peroxides, or through photochemical irradiation. wikipedia.orgresearchgate.net The process involves the abstraction of a hydrogen atom from the phosphine to create a phosphino (B1201336) radical, which then adds to the alkene. wikipedia.org This method has been successfully applied to the synthesis of analogues of the target compound. For instance, a cascade reaction initiated by the addition of a phosphanyl radical to limonene (B3431351) is used to synthesize 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. researchgate.net Similarly, radical addition of P-H bonds is a primary method for creating phosphines with bicyclo[1.1.1]pentyl substituents, showcasing the utility of this pathway for incorporating sterically demanding bridged structures. acs.org
Cyclization Approaches for Bicyclo[3.3.1]nonane Core Formation
The formation of the bicyclo[3.3.1]nonane carbon skeleton is a critical step that can be achieved through various powerful cyclization reactions. While these methods are general for forming the bicyclic core, they are essential precursors for subsequent phosphine introduction. An important route involves the reaction of cycloocta-2,7-dienone with phenylphosphine (B1580520), which directly yields the 9-phenyl-9-phosphabicyclo[3.3.1]nonan-9-one, a ketone derivative of the target scaffold. sci-hub.se
Other notable cyclization strategies include:
Tandem Reactions: Michael addition followed by Claisen condensation or intramolecular aldol-type condensation can construct the bicyclic system in a cascade sequence. rsc.org
Dieckmann Condensation: A sequential Dieckmann cyclization process has been used to build the bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.org
Effenberger-Type Cyclization: This method involves the reaction of a cyclohexanone (B45756) enol ether with malonyl dichloride to form the bicyclo[3.3.1]nonane ring system. rsc.orgresearchgate.net
Mannich Condensation: This reaction has been employed to synthesize 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones, demonstrating a method to incorporate both nitrogen and phosphorus heteroatoms into the bicyclic framework. researchgate.net
These diverse cyclization methods provide access to a wide range of functionalized bicyclo[3.3.1]nonane cores, which can then be converted into the desired phosphine derivatives. rsc.org
Ligand Modification and Functionalization Strategies
Once the basic phosphabicyclo[3.3.1]nonane skeleton is formed, further modifications can be made to tune its properties. sigmaaldrich.com A common and powerful strategy involves the initial synthesis of a versatile precursor, such as a chlorophosphine, which can then react with various nucleophiles to generate a library of tertiary phosphines. acs.org Another key tactic is the temporary protection of the phosphine group. The phosphorus center can be easily oxidized to a phosphine oxide, which is more stable and less reactive, allowing for chemical modifications to be performed on other parts of the molecule. researchgate.net The phosphine oxide can then be reduced back to the tertiary phosphine in a final step using reagents like trichlorosilane (B8805176) (SiHCl₃). researchgate.net This protection-deprotection sequence is invaluable for installing additional functional groups. researchgate.net
Stereochemical Control and Isomer Resolution in Synthesis
The bicyclo[3.3.1]nonane framework is a chiral structure, and controlling its stereochemistry is a significant aspect of its synthesis. The synthesis of 4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane, a close analogue, results in a ligand with four chiral carbon atoms. nih.gov The synthetic route from an optically pure starting material like limonene can fix the stereochemistry at several of these centers, leading to a limited number of diastereomers. researchgate.netnih.gov
For example, the synthesis of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane from (+)-limonene establishes the stereochemistry at positions C1, C5, and C8, leaving ambiguity only at C4, resulting in a mixture of two diastereomers. researchgate.net The stereochemistry at the phosphorus atom itself is another critical factor. In the synthesis of 9-phenyl-9-phosphabicyclo[3.3.1]nonane oxide, two distinct isomers with different phosphorus configurations can be isolated and characterized. sci-hub.se The diastereospecific formation of certain 2-phosphabicyclo[3.3.1]nonane derivatives has also been reported. capes.gov.br Achieving high stereocontrol often relies on asymmetric synthesis strategies that build the bicyclic core in an enantioselective manner. rsc.orgnih.govacs.org
| Compound/System | Stereochemical Feature | Method/Observation | Reference |
| 4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane | Contains 4 chiral carbons | Synthesis leads to two possible ligand stereoisomers. | nih.gov |
| 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | C1(R), C5(R), C8(S) fixed | Synthesis from optically pure limonene. | researchgate.net |
| 9-Phenyl-9-phosphabicyclo[3.3.1]nonane oxide | Isomers at phosphorus center | Isomers isolated and characterized by NMR. | sci-hub.se |
| Bicyclo[3.3.1]nonane Core | Enantioselective synthesis | Diastereoselective single-step cyclization. | nih.govacs.org |
Enantioselective Synthesis Utilizing Chiral Precursors (e.g., Limonene-derived)
A notable strategy for introducing chirality into the 2-phosphabicyclo[3.3.1]nonane skeleton involves the use of naturally occurring chiral starting materials. A key example is the synthesis of the ring-substituted analogue, 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane, from (+)-limonene. This process leverages the inherent chirality of limonene to produce an optically active phosphine.
The synthesis is accomplished via a cascade reaction initiated by the radical addition of phosphine (PH₃) to limonene. researchgate.net This hydrophosphination reaction proceeds to form the bicyclic product. researchgate.net While this method successfully yields the chiral phosphine, it results in an inseparable mixture of two diastereomers, which differ in the configuration of the 4-methyl substituent. researchgate.net The ligand contains four chiral carbon atoms, with the stereochemistry at three of them being fixed during the synthesis, leading to the two possible ligand stereoisomers. researchgate.net
Catalytic hydrophosphination of unactivated substrates like limonene represents an atom-economical route to these complex phosphine architectures, though it often requires high temperatures and pressures and may be radical-mediated.
Resolution and Separation of Stereoisomers
The separation of enantiomers is a fundamental challenge in asymmetric synthesis, as they possess identical physical properties. The standard method involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a pure, single enantiomer of a "resolving agent." youtube.comyoutube.com These resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. youtube.com After separation, the resolving agent is chemically removed to yield the individual, pure enantiomers. youtube.com
In the context of P-chiral phosphines, direct resolution can be challenging. A common and effective strategy is to resolve a more stable precursor, typically the corresponding P-chiral phosphine oxide. acs.orgrsc.orgrsc.org These resolved oxides can then be stereospecifically reduced to the desired chiral phosphine. nih.gov
Two primary methods are employed for the resolution of racemic phosphine oxides:
Classical Resolution: This involves the formation of diastereomeric complexes. The racemic secondary phosphine oxide is reacted with a chiral resolving agent, such as a TADDOL derivative, to form diastereomers that are then separated by crystallization. acs.org The enantiomerically enriched phosphine oxide is subsequently liberated from the purified diastereomeric complex. acs.org An alternative classical route involves converting the phosphine oxide to a thiophosphinic acid or a phosphine-borane adduct, which can be resolved using a chiral base before being converted back to the optically active phosphine oxide. acs.orgnih.gov
Kinetic Resolution: This technique uses a chiral catalyst to preferentially react with one enantiomer of the racemic mixture over the other. For instance, a Le-Phos-catalyzed asymmetric allylation of secondary phosphine oxides provides a route to both enantioenriched tertiary phosphine oxides (the reaction product) and the unreacted, enantioenriched secondary phosphine oxides. rsc.orgrsc.org
Despite these available methods, separating the stereoisomers of 2-phosphabicyclo[3.3.1]nonane analogues can be difficult. The diastereomers of the limonene-derived 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane have been reported as inseparable. researchgate.net Furthermore, the related compound 2-isobutyl-2-phosphabicyclo[3.3.1]nonane selenide (B1212193) crystallizes as a racemic mixture of its enantiomers. researchgate.net
Principles of Atom Economy and Green Chemistry in Phosphine Synthesis
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A core principle of green chemistry is atom economy , a concept developed by Barry Trost. nih.gov Atom economy evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product, as opposed to being lost in waste byproducts. rsc.orgnih.gov
A higher atom economy signifies a greener, more efficient process with less waste. rsc.org Catalytic hydrophosphination reactions, which involve the addition of a P-H bond across an unsaturated C-C bond, are an excellent example of an atom-economical method for forming P-C bonds, as all atoms from the phosphine and the alkene are incorporated into the product. This approach is used in the synthesis of phosphabicyclo[3.3.1]nonane systems from precursors like cyclooctadiene.
Conversely, many traditional synthetic routes in organophosphorus chemistry exhibit poor atom economy. For example, reactions that use phosphines as reagents to generate other products, such as the Wittig reaction, produce a stoichiometric amount of phosphine oxide as a byproduct. nih.gov This byproduct often has a significant molecular weight, contributing to a large mass of waste relative to the desired product, thereby demonstrating low atom economy. nih.gov The development of catalytic methods that utilize sustainable reagents, such as water as an oxygen source for phosphine oxidation, represents a significant advancement in green phosphine chemistry. acs.org
Synthesis of this compound Derivatives
The functionalization of the 2-phosphabicyclo[3.3.1]nonane core allows for the tuning of its electronic and steric properties. This can be achieved through oxidation at the phosphorus center or by substitution on the bicyclic ring or at the phosphorus atom itself.
Tertiary phosphines are readily oxidized to their corresponding phosphine oxides, or they can be reacted with other chalcogens to form sulfides and selenides. These derivatives are often more stable and can be important synthetic intermediates.
The synthesis of phosphine selenides is typically achieved by reacting the parent phosphine with elemental selenium. rsc.org For example, 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane selenide was prepared for structural analysis. capes.gov.br This reaction generally involves stirring the phosphine with an excess of selenium powder in a suitable solvent like ethanol (B145695) or dichloromethane. rsc.orgrsc.org This method provides a general and efficient route to tertiary phosphine selenides. researchgate.net
Similarly, phosphine oxides are formed by oxidation. The di-N-acylated analogue, 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), can be oxidized to its corresponding oxide (DAPTA=O). The synthesis of selenide (DAPTA=Se) and sulfide (B99878) (DAPTA=S) derivatives of this water-soluble ligand has also been reported. The oxidation products of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane have been used for its structural characterization by X-ray crystallography. researchgate.net
| Parent Phosphine | Reagent | Product | Reference |
|---|---|---|---|
| 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane | Selenium (Se) | 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide | capes.gov.brrsc.org |
| 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Oxidizing Agent | DAPTA=O | |
| 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Selenium (Se) | DAPTA=Se | |
| 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Sulfur (S) | DAPTA=S |
Modifying the substituents on the bicyclic framework (ring-substitution) or directly on the phosphorus atom (P-substitution) is a key strategy for creating a library of ligands with diverse properties.
Ring-Substituted Analogues: As previously discussed, 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane is a prime example of a ring-substituted analogue, synthesized from the natural precursor limonene. researchgate.net Another example is 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane , which contains methyl groups on the carbon backbone.
P-Substituted Analogues: The identity of the group attached to the phosphorus atom significantly influences the ligand's properties. While the parent compound of this article is phenyl-substituted, other alkyl or aryl groups can be used. 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane is an example of a P-alkyl substituted analogue. capes.gov.br The synthesis of such compounds often follows similar cyclization strategies but with different starting phosphines. For instance, the hydrophosphination of cycloocta-1,5-diene (B8815838) with cyclohexylphosphine (B1595701) yields 9-Cyclohexyl-9-phosphabicyclo[3.3.1]nonane (along with its [4.2.1] isomer).
Coordination Chemistry of 2 Phenyl 2 Phosphabicyclo 3.3.1 Nonane
Ligand Design Principles and Structural Rigidity
The 2-phosphabicyclo[3.3.1]nonane scaffold provides a conformationally rigid backbone. This rigidity is a key design principle, as it reduces the degrees of freedom upon coordination to a metal center, which can lead to more selective and efficient catalytic processes. The bicyclic structure ensures a well-defined spatial arrangement of the substituents on the phosphorus atom, influencing both steric and electronic interactions with the metal.
Quantification of Electronic Properties: Donor Ability and Basicity (e.g., Se-P Coupling Constants, CO Stretching Frequencies)
The electronic character of phosphine (B1218219) ligands is a critical determinant of the stability and reactivity of their metal complexes. The donor ability of 2-Phenyl-2-phosphabicyclo[3.3.1]nonane and its derivatives can be quantified using spectroscopic techniques. One common method is the measurement of one-bond selenium-phosphorus coupling constants (¹J(Se-P)) in the corresponding phosphine selenides. researchgate.netvu.lt A larger coupling constant generally indicates a lower Lewis basicity of the phosphine, as more s-character is drawn into the P-Se bond. vu.lt For derivatives like 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane (Lim ligands), ¹J(Se-P) values are in the range of 684-687 Hz, indicating high Lewis basicity. researchgate.net The related 2-isobutyl-2-phosphabicyclo[3.3.1]nonane exhibits ¹J(Se-P) values of 670 and 684 Hz for its two stereoisomers. nih.gov
Another method for assessing electronic properties is by measuring the CO stretching frequencies in metal carbonyl complexes. nih.govresearchgate.net Stronger donor ligands increase the electron density on the metal center, which leads to greater back-donation into the π* orbitals of the CO ligands, resulting in a decrease in the ν(CO) stretching frequency.
| Ligand Derivative | Method | Value | Reference |
|---|---|---|---|
| 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | ¹J(Se-P) | 684-687 Hz | researchgate.net |
| 2-isobutyl-2-phosphabicyclo[3.3.1]nonane (isomer 1) | ¹J(Se-P) | 670 Hz | nih.gov |
| 2-isobutyl-2-phosphabicyclo[3.3.1]nonane (isomer 2) | ¹J(Se-P) | 684 Hz | nih.gov |
Steric Properties: Effective Cone Angles and Molecular Geometries of Coordinated Ligands
The steric bulk of a phosphine ligand is paramount in controlling the coordination number, geometry, and reactivity of the metal center. The Tolman cone angle is a common metric, but the effective cone angle, calculated from the crystal structure of a complex, can provide a more accurate measure of the steric demand in a specific coordination environment. For the complex trans-Dichloridobis(4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane-κP)platinum(II), the effective cone angle for both ligand stereoisomers is 146°. nih.goviucr.org This value indicates a moderate steric bulk, less than that of highly hindered phosphines like tricyclohexylphosphine. A related derivative, 2-isobutyl-2-phosphabicyclo[3.3.1]nonane, was found to have a Tolman cone angle of 163° and an effective cone angle of 168°. nih.gov The rigid bicyclic structure ensures that these steric parameters are well-defined.
| Ligand Derivative | Complex / Method | Cone Angle (°) | Angle Type | Reference |
|---|---|---|---|---|
| 4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane | trans-[PtCl₂(L)₂] | 146 | Effective | nih.gov, iucr.org |
| 2-isobutyl-2-phosphabicyclo[3.3.1]nonane | Calculated | 163 | Tolman | nih.gov |
| 2-isobutyl-2-phosphabicyclo[3.3.1]nonane | From P-Se selenide (B1212193) structure | 168 | Effective | nih.gov |
Formation of Transition Metal Complexes with this compound
This compound and its analogues readily form complexes with a variety of transition metals, acting as versatile ligands in coordination chemistry.
Diverse Coordination Modes (e.g., Monodentate κP, Bidentate κP,N)
The primary coordination mode for this compound is as a monodentate ligand, binding to the metal center through its phosphorus atom (κP). This is exemplified by the platinum complex trans-Dichloridobis(4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane-κP)platinum(II), where the ligand coordinates solely through the phosphorus donor. nih.gov For bidentate coordination (e.g., κP,N), the ligand must be functionalized to include a second donor atom. While the parent compound lacks a nitrogen atom, related structures such as 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane can exhibit both κ¹-P and κ²-P,N coordination modes. acs.org Similarly, 3-aza-7-phosphabicyclo[3.3.1]nonan-9-one derivatives have been shown to act as bidentate P,N ligands in some platinum complexes. researchgate.net
Range of Metal Centers and Coordination Geometries (e.g., Platinum(II) Square Planar, Rhodium(I), Cobalt, Ruthenium, Copper, Gold)
The versatility of the 2-phosphabicyclo[3.3.1]nonane framework allows it to coordinate to a wide array of transition metals.
Platinum(II): Complexes such as trans-[PtCl₂(Lim-Ph)₂] (where Lim-Ph is 4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane) have been synthesized and structurally characterized, showing a distorted square planar geometry around the Pt(II) center. researchgate.netnih.goviucr.org
Cobalt: A dinuclear cobalt carbonyl complex, [Co(CO)₃(Lim-C18)]₂, has been reported, where Lim-C18 is the 2-octadecyl-4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane derivative. iucr.org
Rhodium(I): While direct examples with the phenyl derivative are less common in the provided sources, related phosphabicyclo[3.3.1]nonane ligands have been used to synthesize Rhodium(I) complexes for applications in hydroformylation and hydrogenation. acs.org
Ruthenium: Ruthenium complexes like [RuClCp(HdmoPTA)(PPh₃)]⁺ have been prepared using the related dmoPTA ligand (3,7-dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane), demonstrating the compatibility of this ligand family with ruthenium. researchgate.net
Copper and Gold: A variety of copper and gold complexes have been synthesized with functionalized phosphabicyclo[3.3.1]nonane ligands such as DAPTA (3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) and DBPTA. researchgate.netrsc.orgrsc.org These complexes have been explored for their catalytic and medicinal properties. rsc.orgrsc.org
Ligand-Metal Electronic and Steric Interactions within Catalytic Systems
The electronic and steric properties of this compound and its derivatives have a profound impact on the efficacy of catalytic systems. The ligand's rigid structure and defined steric profile can create specific pockets around the metal center, influencing substrate approach and product selectivity.
In the context of cobalt-catalyzed hydroformylation, the high Lewis basicity of Lim ligands, as inferred from their ¹J(Se-P) values, has been correlated with high catalytic activity. researchgate.net The electronic properties of the ligand also influence the linearity of the alcohol product. Furthermore, steric factors play a crucial role; a sharp increase in the competing hydrogenation of the olefin substrate was observed for ligands with cone angles greater than 169°. researchgate.net The use of phosphabicyclo[3.3.1]nonane derivatives as ligands for ruthenium-based olefin metathesis catalysts has also been patented, highlighting their utility in C-C bond formation reactions. google.com Copper complexes bearing related ligands have shown catalytic activity in "click" chemistry, specifically the azide-alkyne cycloaddition reaction. rsc.org These examples underscore the importance of tuning the ligand's electronic and steric parameters to optimize catalytic performance.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycles (e.g., Cobalt-Catalyzed Hydroformylation)
The "Phoban" ligand family, which includes isomers of 9-phosphabicyclo[3.3.1]nonane, has been notably applied in cobalt-catalyzed hydroformylation. In this process, alkenes are converted into aldehydes by the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The catalytic cycle, modified by a phosphine (B1218219) ligand like a derivative of 2-phosphabicyclo[3.3.1]nonane, generally involves several key steps:
Catalyst Activation: The pre-catalyst, often a cobalt(II) salt, is converted under synthesis gas (CO/H₂) pressure into the active catalyst, typically a cobalt-hydrido-carbonyl species such as HCo(CO)₃L, where L is the phosphine ligand.
Olefin Coordination: The alkene substrate coordinates to the cobalt center.
Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a cobalt-alkyl intermediate. The regioselectivity of this step (i.e., the formation of a linear vs. a branched alkyl group) is strongly influenced by the steric bulk of the phosphine ligand. The rigid bicyclic structure of the phosphabicyclo[3.3.1]nonane framework plays a critical role in directing the hydride to the terminal carbon, leading to the desired linear aldehyde product.
CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond to form a cobalt-acyl complex.
Product Formation: The cobalt-acyl intermediate reacts with H₂ (hydrogenolysis) or another molecule of HCo(CO)₃L to release the aldehyde product and regenerate the active catalyst, thus closing the catalytic loop. researchgate.net
The rigid and bulky nature of the 2-phosphabicyclo[3.3.1]nonane scaffold is instrumental in enhancing the regioselectivity towards linear aldehydes, a desirable outcome in many industrial applications.
Role of the Phosphorus Atom in Key Elementary Steps and Intermediates
The phosphorus atom is the lynchpin of the ligand's function, directly coordinating to the metal center and modulating its electronic and steric properties. Its role is multifaceted:
Steric Influence: The phenyl group and the bicyclic nonane (B91170) framework attached to the phosphorus atom create a defined steric environment around the metal center. This steric bulk is crucial for stabilizing reactive intermediates and influencing the stereochemistry of the reaction. In processes like hydroformylation, the bulky nature of the ligand favors the formation of less sterically hindered intermediates, thereby enhancing regioselectivity.
Electronic Effects: The phosphorus atom, being a soft donor, forms a strong bond with transition metals. The electronic properties of the ligand, such as its electron-donating ability, can be tuned by substituents on the phosphorus or the bicyclic frame. These electronic effects influence the rates of key elementary steps like oxidative addition and reductive elimination.
Characterization of Reactive Intermediates and Transition States
The direct characterization of reactive intermediates and transition states in catalytic cycles involving 2-Phenyl-2-phosphabicyclo[3.3.1]nonane is challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies provides insight into their structure and role.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for identifying phosphorus-containing species in solution and can be used to monitor the formation of catalyst-ligand complexes and subsequent intermediates. In-situ Infrared (IR) spectroscopy is used to monitor the coordination of carbon monoxide and the formation of metal-acyl complexes, which have characteristic C=O stretching frequencies. researchgate.net
X-ray Crystallography: While challenging for transient species, X-ray crystallography can provide definitive structural information for stable pre-catalysts or model complexes that mimic catalytic intermediates. This data offers a glimpse into the coordination geometry and steric environment imposed by the ligand.
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to map out entire catalytic cycles, calculating the energies of intermediates and transition states. These studies can elucidate the preferred reaction pathways and explain the origins of selectivity observed experimentally.
For instance, in cobalt-catalyzed hydroformylation, intermediates such as [Co(CO)₃(L)(COR)] (where L is the phosphine and R is an alkyl group) have been studied to understand the product-forming step. researchgate.net
Kinetic Studies of Ligand-Dependent Reaction Rates
Kinetic studies provide quantitative data on how the structure of the ligand affects the rate of a catalytic reaction. In phosphine-modified cobalt-catalyzed hydroformylation, the rate of the hydrogenolysis of cobalt-acyl complexes to form the final aldehyde product has been shown to be dependent on the nature of the phosphine ligand (L). researchgate.net
The rate of product formation can be expressed as: Rate = k [Co-acyl complex] [H₂]^x where 'k' is the rate constant and 'x' is the order of the reaction with respect to hydrogen. The rate constant 'k' is highly dependent on the steric and electronic properties of the phosphine ligand.
Table 1: Illustrative Effect of Phosphine Ligand Structure on Relative Reaction Rates in a Model Catalytic Step.
| Phosphine Ligand (L) | Key Structural Feature | Relative Rate Constant (k_rel) |
|---|---|---|
| This compound | Bulky, rigid bicyclic | Baseline (1.0) |
| Less Bulky Phosphine (e.g., PPh₃) | Less sterically demanding | > 1.0 |
| More Bulky Phosphine | Increased steric hindrance | < 1.0 |
| Electron-Donating Substituted Ligand | Increased electron density on P | Variable |
| Electron-Withdrawing Substituted Ligand | Decreased electron density on P | Variable |
Note: The data in this table is illustrative and intended to show the general principles of how ligand structure affects reaction rates. Specific values would need to be determined experimentally for each reaction.
Advanced Spectroscopic and Diffraction Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
NMR spectroscopy is a cornerstone technique for the characterization of phosphine (B1218219) ligands. It offers detailed information about the phosphorus atom's chemical environment, the conformation of the bicyclic system, and the electronic effects of various substituents.
³¹P NMR spectroscopy is exceptionally sensitive to the electronic and steric environment of the phosphorus nucleus. The chemical shift (δ) provides a direct probe of the phosphorus atom's oxidation state and coordination. For instance, in related phosphines such as 2-isobutyl-2-phosphabicyclo[3.3.1]nonane, two distinct signals are observed at -35.22 ppm and -36.23 ppm, corresponding to the different stereoisomers present. nih.gov
Upon reaction, such as oxidation to a phosphine selenide (B1212193), the phosphorus chemical shift moves significantly downfield. The resulting 2-isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide shows signals at 29.88 ppm and 29.72 ppm. nih.gov Furthermore, the formation of the P=Se bond introduces a large one-bond coupling constant (¹JSe-P) of 670 Hz and 684 Hz, respectively, which is characteristic of such linkages. nih.gov This demonstrates the power of ³¹P NMR in monitoring chemical transformations at the phosphorus center.
| Compound | Isomer | ³¹P Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane | Isomer 1 | -35.22 | N/A | nih.gov |
| Isomer 2 | -36.23 | N/A | ||
| 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide | Isomer 1 | 29.88 | ¹JSe-P = 670 | |
| Isomer 2 | 29.72 | ¹JSe-P = 684 |
¹³C and ¹H NMR spectroscopy are essential for elucidating the structure of the carbocyclic framework of the molecule. The gross structure of derivatives like 9-phenyl-9-phosphabicyclo[3.3.1]nonan-3-one 9-oxide is confirmed by ¹³C NMR, which displays the expected number of signals for the different carbon environments in the ring system. sci-hub.se These spectra are highly sensitive to stereochemistry, allowing for the differentiation and confirmation of isomer purity. sci-hub.se For example, the ¹³C NMR spectrum of one pure isomer will be free from signals corresponding to another, providing clear evidence of isomeric purity. sci-hub.se Substituents on the bicyclic frame, such as hydroxyl or azide (B81097) groups, cause distinct changes in the ¹³C chemical shifts due to their electronic and steric influences.
The magnitude of three-bond coupling constants between phosphorus and carbon (³JPC) is highly dependent on the dihedral angle between the coupled nuclei, a relationship analogous to the Karplus equation for proton-proton coupling. This dependence is a powerful tool for conformational analysis in the 9-phosphabicyclo[3.3.1]nonane system. sci-hub.se
Studies on derivatives have shown that compounds existing in a double-chair conformation, where the relevant P-C-C-C dihedral angle is approximately 60°, exhibit smaller vicinal coupling constants in the range of 6-8 Hz. sci-hub.se In contrast, when the molecule adopts a chair-boat conformation, the dihedral angle can be close to 0°, resulting in a significantly larger coupling constant of about 20 Hz. sci-hub.se This clear correlation allows for the assignment of ring conformations directly from NMR data. sci-hub.se
| Conformation | Approximate Dihedral Angle | Observed ³JPC (Hz) | Reference |
|---|---|---|---|
| Double-Chair | ~60° | 6 - 8 | sci-hub.se |
| Chair-Boat | ~0° | ~20 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides crucial information in solution, X-ray crystallography offers definitive, high-resolution data on the solid-state structure of molecules, unambiguously determining bond lengths, bond angles, and stereochemistry.
X-ray crystallography is the ultimate tool for the absolute assignment of stereochemistry and the identification of isomers. In the synthesis of ligands like 4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane, multiple chiral centers are present. iucr.org Although the stereochemistry at C1, C5, and C8 can be fixed by the synthesis, the C4 position can have either an R or S configuration, leading to two possible stereoisomers. iucr.org Crystallographic analysis of a platinum complex containing this ligand revealed that the crystal was racemic, comprising an equimolar mixture of both stereoisomers disordered on a single ligand site. iucr.org Similarly, the crystal structure of 2-isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide confirmed that it crystallizes as a racemic mixture of its R,R and S,S enantiomers. nih.gov This technique is also used to confirm the stereochemical assignments of syn and anti isomers of functionalized derivatives, which is vital for understanding their subsequent reactivity. sci-hub.se
When 2-phenyl-2-phosphabicyclo[3.3.1]nonane acts as a ligand, X-ray crystallography illuminates the precise geometry of the resulting metal complex and the conformation adopted by the ligand upon coordination. In the structure of trans-dichloridobis(4,8-dimethyl-2-phenyl-2-phosphabicyclo[3.3.1]nonane-κP)platinum(II), the platinum atom adopts a distorted square-planar coordination geometry. iucr.org This structural determination is crucial for understanding the steric and electronic properties of the ligand in a catalytic environment. Other related phosphine ligands have been shown to form complexes with distinct geometries, such as the "four-legged piano-stool" geometry observed in certain molybdenum complexes. nsf.gov Through crystallographic studies of entire libraries of related biaryl phosphine ligands, researchers can systematically investigate how structural modifications to the phosphabicyclo[3.3.1]nonane backbone influence the properties of the resulting metal complexes. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide | nih.gov |
| Formula | C₁₂H₂₃PSe | |
| Crystal System | Monoclinic | |
| Space Group | P2/c | |
| a (Å) | 10.763 (2) | |
| b (Å) | 7.2540 (15) | |
| c (Å) | 17.530 (4) | |
| β (°) | 97.93 (3) | |
| Volume (ų) | 1355.6 (5) | |
| Z | 4 |
Precise Determination of Bond Distances and Angles in Organophosphorus Systems
The rigid bicyclic structure of this phosphine ligand is a key determinant of its steric and electronic properties. Studies on related biaryl phosphine ligands incorporating the 9-phosphabicyclo[3.3.1]nonane moiety reveal that the phosphorus atom typically resides in a trigonal pyramidal geometry. semanticscholar.org This geometry is a standard feature for tertiary phosphines and is crucial for their coordination to metal centers. semanticscholar.org
The table below presents representative bond distances and angles for derivatives containing the phosphabicyclo[3.3.1]nonane skeleton, which can be considered analogous to those in this compound. These values are critical for computational modeling and for understanding the steric and electronic effects that govern the ligand's behavior in catalytic systems.
Interactive Data Table: Representative Bond Distances and Angles in Phosphabicyclo[3.3.1]nonane Derivatives
| Parameter | Bond/Angle | Value (Å or °) | Compound Type |
| Bond Length | P-Caryl | ~1.84 | Biarylphosphine Derivative semanticscholar.org |
| Bond Length | P-Cbicyclic | ~1.81 - 1.86 | Biarylphosphine Derivative semanticscholar.org |
| Angle | Caryl-P-Cbicyclic | ~100 - 107 | Biarylphosphine Derivative semanticscholar.org |
| Angle | Cbicyclic-P-Cbicyclic | ~103 - 111 | Phosphonium Salt rsc.org |
Note: The data presented are from closely related derivatives and serve as an illustrative guide to the structural parameters of this compound.
Mass Spectrometry for Molecular Identification and Reactivity Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a monoisotopic mass of approximately 218.12 g/mol , mass spectrometry confirms its molecular formula, C₁₄H₁₉P. researchgate.netepa.gov
In electron ionization mass spectrometry (EI-MS), the fragmentation of organophosphorus compounds often involves cleavage of the bonds adjacent to the phosphorus atom. For this compound, characteristic fragmentation would be expected to involve the loss of the phenyl group or fragmentation of the bicyclic alkane framework. General principles of mass spectrometry suggest that aromatic compounds often show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.orgmcmaster.ca
The fragmentation of the parent 9-phosphabicyclo[3.3.1]nonane (C₈H₁₅P) shows a top peak at m/z 142, corresponding to the molecular ion. nih.gov Other significant fragments appear at m/z 127 and 100. nih.gov For this compound, one would anticipate a prominent molecular ion peak at m/z 218. Key fragmentation pathways would likely include:
Loss of the phenyl group: [M - C₆H₅]⁺, resulting in a fragment at m/z 141.
Cleavage of the bicyclic system: Loss of hydrocarbon fragments from the nonane (B91170) structure.
When this phosphine acts as a ligand in metal complexes, mass spectrometry is crucial for characterizing the resulting coordination compounds. nih.gov The technique can confirm the successful synthesis of the complex and provide information about its stability and the nature of the ligand-metal bond. For instance, in silver(I) complexes with phosphine ligands, fragmentation often involves the loss of a pyrazolyl ring from a co-ligand, indicating a common fragmentation pattern. nih.gov
Infrared (IR) Spectroscopy for Ligand-Metal Interactions and Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and for studying the electronic effects of ligand coordination to a metal center. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its phenyl group and the C-H and C-C bonds of the bicyclic alkane framework.
Key expected vibrational frequencies for the free ligand include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
P-C stretching: These vibrations are generally weaker and can be found in the fingerprint region of the spectrum.
When this compound coordinates to a metal center, changes in its IR spectrum provide direct evidence of the ligand-metal interaction. The coordination of the phosphorus lone pair to the metal alters the electron distribution within the ligand, leading to shifts in the vibrational frequencies of its bonds. These shifts are particularly informative for understanding the σ-donor and π-acceptor properties of the phosphine ligand.
In studies of related phosphine complexes, such as those of gold(I) and ruthenium(II), IR spectroscopy is routinely used to confirm the coordination of the phosphine ligand. nih.govacs.org For example, in gold(I) complexes with related phosphine ligands like DAPTA (3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane), the IR spectra show characteristic bands of the ligand, often with shifts that indicate successful coordination. bath.ac.ukresearchgate.net
The table below summarizes typical IR absorption bands for functional groups present in this compound and how they might be affected upon coordination to a metal.
Interactive Data Table: Key Infrared Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Metal Coordination |
| Aromatic C-H Stretch | > 3000 | Minor shifts |
| Aliphatic C-H Stretch | 2850 - 3000 | Minor shifts |
| Aromatic C=C Stretch | 1450 - 1600 | Shift in position and/or intensity |
| P-C Stretch | Fingerprint Region | Shift indicates change in P-C bond order |
This spectroscopic information is fundamental for the routine characterization of the ligand and its metallic derivatives, providing a reliable method for confirming structure and probing electronic effects in research applications.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations have become a cornerstone in the study of phosphine (B1218219) ligands, offering a balance between computational cost and accuracy. For 2-Phenyl-2-phosphabicyclo[3.3.1]nonane, these studies have been instrumental in understanding its coordination chemistry and reactivity.
Assessment of Bonding Properties and Electronic Structure within Complexes
Key electronic parameters such as the Tolman electronic parameter (TEP), which is derived from the CO stretching frequency of a [Ni(CO)₃L] complex, can be computationally predicted. While experimental data for the specific this compound complex may be limited, DFT provides a reliable method for its estimation. The electronic properties of related bicyclic phosphines have been assessed using a combination of spectroscopic methods and DFT calculations. researchgate.net For instance, molecular electrostatic potential calculations have been used to compare the lone pair availability of similar phosphine ligands to that of well-known phosphines like triphenylphosphine (B44618). researchgate.net
Table 1: Calculated Electronic and Steric Properties of Phosphine Ligands
| Ligand | Calculated TEP (cm⁻¹) | Calculated Cone Angle (°) |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2056.4 | 170 |
| This compound | Value not directly reported, but expected to be intermediate between PPh₃ and alkyl phosphines | Estimated to be in the range of 160-170° |
| PPh₃ | 2068.9 | 145 |
Ligand Strain and Conformational Analysis in Coordination Environments
The rigid bicyclic framework of this compound imposes significant conformational constraints upon coordination to a metal center. DFT calculations are crucial for understanding the energetic penalties associated with these conformational changes and for identifying the most stable coordination geometries.
Studies on related bicyclic phosphine ligands, such as the "Phoban" family, have utilized DFT to calculate cone angles from crystallographic data, providing a quantitative measure of their steric bulk. nih.gov For the 4,8-dimethyl derivative of this compound, the effective cone angle has been determined to be 146°. researchgate.net It is expected that the unsubstituted phenyl derivative would have a comparable, if slightly different, steric profile. Conformational studies on substituted phosphorinanones, which share a similar six-membered ring, have also been conducted to understand their structural preferences. researchgate.net
Modeling of Reaction Mechanisms, Energy Profiles, and Activation Energies
DFT has been successfully used to model the mechanism of reactions such as cobalt-catalyzed hydroformylation. tuwien.atresearchgate.net These studies have shown that both the electronic and steric properties of the phosphine ligand play a crucial role in determining the catalyst's activity and the linearity of the aldehyde product. nih.govresearchgate.net For example, computational studies on related systems have suggested that ligands with phenyl substituents can lead to greater catalytic activity due to more favorable substrate binding. researchgate.net While specific energy profiles for reactions involving this compound are not detailed in the provided search results, the methodologies are well-established for analogous systems.
Table 2: Representative Calculated Activation Energies for Steps in a Catalytic Cycle
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd/phosphine complex | 15-20 |
| Transmetalation | Pd/phosphine complex | 10-15 |
| Reductive Elimination | Pd/phosphine complex | 5-10 |
Note: These are representative values for palladium-catalyzed cross-coupling reactions with phosphine ligands and are intended to be illustrative. Specific values for a reaction involving this compound would require dedicated computational studies.
Prediction of Spectroscopic Parameters
DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the characterization of new compounds and in the interpretation of experimental spectra. For phosphine ligands, the ³¹P NMR chemical shift is a particularly important parameter that is sensitive to the electronic environment of the phosphorus atom. While direct predictions for this compound are not available in the search results, DFT has been used to rationalize spectroscopic data for related phosphine complexes. researchgate.net
Advanced Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
For very large systems or to achieve higher accuracy, advanced computational methods beyond standard DFT are sometimes employed. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide more accurate energies but are computationally more demanding.
Hybrid QM/MM methods are particularly useful for studying enzymatic reactions or large catalytic systems where only the active site needs to be treated with a high level of theory (QM), while the surrounding environment is treated with a more computationally efficient method (MM). tuwien.attuwien.at This approach allows for the inclusion of the broader environmental effects on the reaction. While specific applications of these methods to this compound were not found, they represent a powerful tool for future, more detailed computational investigations of its catalytic applications. tuwien.attuwien.at
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For a flexible ligand like this compound, MD simulations can be used to explore its conformational landscape and to understand how its shape and orientation fluctuate in solution or when bound to a metal center. This is particularly important for understanding how the ligand's steric properties might change during a catalytic reaction.
Conformational sampling techniques, often used in conjunction with MD, can help to identify the most populated conformers and to calculate thermodynamic properties such as conformational free energies. Although no specific MD studies on this compound were identified in the provided search results, this methodology is widely applied in the study of flexible organic molecules and ligands.
Structure Activity/selectivity Relationships
Correlation of Ligand Stereochemistry with Enantioselectivity in Catalytic Reactions
The stereochemistry of chiral phosphine (B1218219) ligands is paramount in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The fixed, three-dimensional arrangement of atoms in a chiral ligand creates a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.
Derivatives of 2-phosphabicyclo[3.3.1]nonane, particularly those synthesized from chiral starting materials like (R)-(+)-limonene, possess multiple chiral centers. For instance, the synthesis of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane from optically pure limonene (B3431351) results in a ligand with fixed stereochemistry at three carbon atoms (C1, C5, and C8). researchgate.net This defined chirality is crucial for inducing enantioselectivity. In palladium-catalyzed asymmetric allylic alkylation (AAA), the choice of ligand stereoisomer can determine which enantiomer of the product is formed. For example, using different enantiomers of a chiral ligand in the alkylation of racemic 1,3-diphenyl-2-propenyl acetate (B1210297) often leads to the formation of opposite enantiomers of the product. mdpi.com
The enantiomeric excess (ee) achieved in these reactions is a direct measure of the ligand's ability to discriminate between the two prochiral faces of the substrate. Research has shown that even subtle changes to the ligand structure, such as the modification of a linker or the introduction of bulky groups, can significantly impact the ee. mdpi.com In some cases, increasing the rigidity of the ligand framework has been shown to improve enantioselectivity, leading to products with up to 93% ee. mdpi.com A closely related ligand, 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, has been successfully applied in asymmetric allylic substitution reactions, demonstrating the utility of this chiral scaffold. mdpi.com
Table 1: Enantioselectivity in Asymmetric Allylic Alkylation with Chiral Phosphine Ligands This table is a representative example based on findings for similar chiral phosphine ligand systems.
| Ligand Modification | Substrate | Enantiomeric Excess (ee) | Major Enantiomer |
| Standard Chiral Ligand | rac-1,3-diphenyl-2-propenyl acetate | 96% | (S) |
| Increased Linker Rigidity | rac-1,3-diphenyl-2-propenyl acetate | 93% | (S) |
| Acyclic Linker | rac-1,3-diphenyl-2-propenyl acetate | 5% | (S) |
| Bulky R-Group (Aryl) | rac-1,3-diphenyl-2-propenyl acetate | 81% | (S) |
Electronic and Steric Influence of Phosphorus Substituents on Metal Coordination and Reactivity
The electronic and steric properties of the substituents on the phosphorus atom are fundamental in tuning the behavior of a phosphine ligand. bath.ac.uk These properties directly influence the nature of the metal-phosphorus bond and the environment around the metal center, thereby affecting the catalyst's stability, activity, and selectivity. bath.ac.uk
Steric Effects: The steric bulk of a phosphine ligand is a critical parameter for controlling selectivity. A widely used measure for the steric size of a phosphine ligand is the Tolman cone angle (θ). nih.gov This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, centered on the metal. nih.gov For 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane selenide (B1212193), a derivative, the calculated Tolman cone angle is 163°. nih.gov The rigid bicyclic structure combined with the phenyl substituent creates a well-defined steric environment. This bulk can be advantageous in promoting reductive elimination and preventing catalyst deactivation pathways, such as the formation of bridged dimers. In reactions like hydroformylation, the steric bulk of phosphine ligands is known to enhance the regioselectivity towards the desired linear aldehyde product. The interplay between steric and electronic effects is complex; modifying a substituent to alter its steric profile often changes its electronic properties as well. bath.ac.uk
Role of Bicyclic Framework Rigidity in Dictating Catalytic Performance
The bicyclo[3.3.1]nonane framework is characterized by its conformational rigidity. This structural feature is highly beneficial in catalysis as it reduces the number of possible conformations the ligand can adopt when coordinated to a metal center. This leads to a more well-defined and predictable active site, which can translate into higher selectivity.
The rigidity of the 2-phosphabicyclo[3.3.1]nonane scaffold enhances the stability of the resulting metal complexes and influences their reactivity. For instance, in cobalt-catalyzed hydroformylation, the rigidity of the related 9-phosphabicyclo[3.3.1]nonane ligand is credited with improving regioselectivity. Research comparing the isomeric 9-phosphabicyclo[3.3.1]nonane (s-Phob) and 9-phosphabicyclo[4.2.1]nonane (a-Phob) ligands has shown that catalysts based on the more rigid [3.3.1] isomer exhibit superior coordinating ability and catalytic potential. nih.govrsc.org This rigidity is also key in asymmetric catalysis, where a well-defined chiral pocket is necessary to achieve high levels of enantiocontrol. rsc.org The constrained nature of the bicyclic system limits bond rotations, ensuring that the chiral information embedded in the ligand is effectively transmitted to the reacting substrate. This principle is fundamental to the design of many successful chiral ligands for asymmetric synthesis. nih.gov
Future Directions and Emerging Research Areas
Development of Novel 2-Phenyl-2-phosphabicyclo[3.3.1]nonane Derivatives with Tuned Properties
The rigid bicyclo[3.3.1]nonane framework of this compound offers a robust scaffold for the development of new phosphine (B1218219) ligands. Future research is centered on the synthesis of novel derivatives where the electronic and steric properties are precisely controlled to optimize performance in specific applications. The modification of this structure can be achieved by introducing substituents on the bicyclic skeleton or on the phenyl group attached to the phosphorus atom.
One area of development involves creating chiral versions of these phosphines for use in asymmetric catalysis. For instance, chiral phosphines derived from natural products like limonene (B3431351), such as 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane, have been synthesized. researchgate.netsemanticscholar.org The introduction of chiral centers, fixed during the synthesis, allows for the creation of specific stereoisomers that can induce high enantioselectivity in metal-catalyzed reactions. researchgate.net Another strategy involves the synthesis of P-bridged biaryl phosphine ligands, where the basic phosphabicyclo[3.3.1]nonane structure is appended to a biaryl backbone. rsc.org This approach combines the robustness of the biaryl moiety with the specific steric and electronic characteristics of the bicyclic phosphine. rsc.org
Furthermore, the bicyclo[3.3.1]nonane system is being explored as a versatile template for creating ligands for various purposes beyond traditional catalysis, including for biological targets like the estrogen receptor. nih.gov The synthesis of heteroanalogues, where carbon atoms in the bicyclic frame are replaced by nitrogen, oxygen, or sulfur, presents another avenue for creating functionalized scaffolds with unique coordination properties. rsc.orgresearchgate.netresearchgate.net These modifications allow for the creation of bidentate or tridentate ligands, expanding their coordination chemistry and potential applications. researchgate.netresearchgate.net
Table 1: Examples of Modified Bicyclo[3.3.1]nonane Derivatives and Their Intended Purpose
| Derivative Class | Example Compound | Modification | Intended Application/Property | Reference(s) |
|---|---|---|---|---|
| Chiral Phosphines | 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane | Alkyl substitution on the bicyclic core derived from limonene | Asymmetric catalysis | researchgate.netsemanticscholar.org |
| Biaryl Phosphines | (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)(9-phosphabicyclo[3.3.1]nonan-9-yl)phosphine | Addition of a biaryl group to the phosphorus atom | Enhanced stability and activity in cross-coupling reactions | rsc.org |
| Heterobicyclic Ligands | 3-Aza-7-phosphabicyclo[3.3.1]nonan-9-ones | Replacement of a methylene (B1212753) bridge with a nitrogen atom and functionalization | Bidentate ligands for metal complexes | researchgate.net |
| Biologically-Oriented Ligands | Bicyclo[3.3.1]nonane-based structures | Functionalization to mimic steroid structures | Ligands for estrogen receptors | nih.gov |
| Water-Soluble Ligands | 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Introduction of nitrogen atoms and acetyl groups | Aqueous-phase catalysis, medicinal applications | nih.govrsc.orgresearchgate.net |
Expansion of Catalytic Applications to New and Challenging Chemical Transformations
While established in reactions like hydroformylation, research is actively pushing the boundaries of what this compound-type ligands can achieve. A significant focus is on tackling challenging chemical transformations that remain difficult with existing catalysts. These challenges include achieving high selectivity (regio-, chemo-, and stereo-selectivity), activating unreactive substrates, and developing novel reaction pathways. semanticscholar.orgnih.gov
One major area of expansion is in palladium-catalyzed cross-coupling reactions. Derivatives of phosphabicyclo[3.3.1]nonane have shown high efficacy in Suzuki-Miyaura couplings, particularly with deactivated or sterically hindered aryl chlorides, which are often challenging substrates. rsc.org The unique steric and electronic properties of these ligands are credited for their success in these transformations. rsc.org
Asymmetric catalysis is another frontier. Chiral phosphine ligands based on the bicyclo[3.3.1]nonane skeleton, such as 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, have been applied to asymmetric allylic substitution reactions, demonstrating their potential to create chiral molecules with high enantiomeric excess. mdpi.com The development of new derivatives continues to be a strategy to improve selectivity in these and other asymmetric reactions. rsc.org Furthermore, related water-soluble phosphine ligands like DAPTA are enabling novel catalytic applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," often performed in environmentally friendly solvents like water or glycerol (B35011). nih.govrsc.orgresearchgate.net This demonstrates the expansion of these phosphine systems into the realm of bio-orthogonal chemistry and efficient synthesis of complex nitrogen-containing heterocycles. rsc.orgresearchgate.net
Table 2: Emerging Catalytic Applications for 2-Phosphabicyclo[3.3.1]nonane Derivatives
| Catalytic Reaction | Ligand Type / Derivative | Challenge Addressed | Outcome | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | P-bridged biaryl phosphine | Coupling of deactivated aryl chlorides | High product yields (80-97%) | rsc.org |
| Asymmetric Allylic Alkylation | Chiral monodentate phosphine (e.g., 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane) | Enantioselective C-C bond formation | Achieved up to 74% enantiomeric excess (ee) | mdpi.com |
| Hydrophosphination | Various phosphine catalysts | Regio- and stereoselectivity with unactivated substrates | A continuing challenge guiding future catalyst development | semanticscholar.orgnih.gov |
| Azide-Alkyne Cycloaddition | 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Use of green solvents, efficient triazole synthesis | High yields (up to 98%) in glycerol or water | nih.govrsc.orgresearchgate.net |
Integration of Advanced Computational Modeling for Rational Ligand and Catalyst Design
To accelerate the discovery of improved catalysts and move beyond trial-and-error synthesis, advanced computational modeling is becoming an indispensable tool. Density Functional Theory (DFT) calculations are increasingly used for the rational design of ligands based on the this compound scaffold. These computational methods provide deep insights into the electronic and steric properties that govern catalyst performance.
Researchers have successfully used DFT calculations to elucidate the coordination geometries and spectroscopic features of metal complexes containing these ligands, finding strong agreement between theoretical predictions and experimental data. researchgate.net This synergy allows for the confident assignment of complex structures and a better understanding of the ligand's interaction with the metal center. researchgate.net Computational studies have also been employed to investigate bonding interactions using tools like the Quantum Theory of Atoms in Molecules (QTAIM), which can assess the nature and strength of the crucial platinum-ligand bonds in potential anticancer agents. researchgate.net
In the context of asymmetric catalysis, computational models are used to understand the origins of enantioselectivity. mdpi.com By modeling the transition states of catalytic cycles, researchers can predict which ligand structure will favor the formation of one enantiomer over the other, guiding the synthesis of more effective chiral ligands. mdpi.com Furthermore, fundamental ligand properties like the Tolman cone angle, a measure of steric bulk, can be calculated to help predict how a new ligand will behave in a catalytic system before it is ever synthesized. nih.gov This predictive power is crucial for designing ligands with tailored properties for specific and challenging chemical transformations.
Exploration of this compound in Sustainable and Flow Chemistry Processes
In response to the growing need for environmentally responsible chemical manufacturing, a key research direction is the adaptation of this compound-based catalysts for sustainable chemistry. This involves using greener solvents, developing recyclable catalysts, and implementing more efficient process technologies like flow chemistry.
Significant progress has been made in using green solvents with catalysts derived from the phosphabicyclo[3.3.1]nonane framework. rsc.org The development of water-soluble derivatives, such as 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), has enabled a variety of catalytic reactions to be performed in aqueous media, reducing the reliance on volatile organic compounds. nih.govresearchgate.net Glycerol, a renewable and non-toxic solvent, has also been successfully used as a medium for catalytic reactions like azide-alkyne cycloadditions and cyanosilylations employing these types of ligands. rsc.orgresearchgate.net
The concept of catalyst recyclability is being addressed by anchoring these phosphine ligands onto solid supports. rsc.org This heterogenization combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation from the product and potential for reuse. These supported catalysts are particularly well-suited for integration into continuous flow processes. rsc.org Flow chemistry, where reagents are continuously pumped through a reactor containing a catalyst, offers advantages in safety, efficiency, and scalability over traditional batch processing, representing a major step towards more sustainable chemical production. rsc.orgrsc.org
Q & A
(Basic) What are the common synthetic routes for 2-phenyl-2-phosphabicyclo[3.3.1]nonane, and how do reaction conditions influence product yield?
Answer:
Synthesis typically involves cyclization or condensation strategies. For bicyclo[3.3.1]nonane derivatives, condensation of diketones with hydroxylamine yields saturated analogs (54–82% under optimized conditions using n-BuSH/HCl catalysts) . Introducing phosphorus may require specialized precursors (e.g., phosphorus-containing reagents) under catalytic conditions. Key variables include solvent choice (e.g., methanol for iodinated analogs ), temperature, and stoichiometry, necessitating iterative optimization via design of experiments (DoE) .
(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Single-crystal X-ray diffraction (refined via SHELX software ) provides definitive structural data, e.g., P–Se bond distances (2.136 Å in selenide analogs ).
- ³¹P NMR identifies phosphorus environments, while IR spectroscopy detects functional groups.
- Multi-nuclear NMR (¹H, ¹³C) resolves substituent effects on the bicyclic framework .
(Advanced) How can this compound be functionalized to create ligands for transition metal catalysts?
Answer:
Functionalization strategies include:
- Heterocycle fusion : Reacting with dinucleophiles (e.g., amino-triazolothione) under reflux to form azabicyclo derivatives .
- Coordination tuning : Derivatives like 3,7-dimethyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (dmoPTA) bind Ru or Co via P and N atoms, enhancing catalytic activity in hydrogenation/isomerization .
- Alkylation : Modifying bridgehead positions to adjust steric/electronic properties for metal complexation .
(Advanced) What evidence supports the biological activity of metal complexes containing 2-phosphabicyclo[3.3.1]nonane derivatives?
Answer:
- Antiproliferative activity : Ru complexes (e.g., [RuCp(PPh₃)₂(HdmoPTA)]²⁺) exhibit IC₅₀ values 2–5× lower than cisplatin against cancer cells .
- Mechanistic insights : Ligand geometry influences DNA binding or ROS generation, as shown in SAR studies .
- Fungicidal applications : Bicyclo[3.3.1]nonane derivatives show activity in agricultural contexts .
(Advanced) How do researchers resolve contradictions in synthetic yields reported for bicyclo[3.3.1]nonane derivatives across different studies?
Answer:
Yield discrepancies arise from divergent conditions (e.g., catalyst loading, solvent polarity). For example:
- Saturated analogs yield 54–82% depending on n-BuSH/HCl ratios .
- High-throughput screening identifies optimal parameters (e.g., aqueous THF for oxabicyclo derivatives ).
- Reproducibility requires precise reporting of reaction time, atmosphere, and purification protocols .
(Basic) What are the key considerations in selecting crystallization solvents for this compound derivatives?
Answer:
- Solvent polarity : Methanol is effective for iodinated derivatives , while aqueous THF aids oxabicyclo crystallization .
- Temperature control : Slow evaporation (20–25°C) minimizes disorder.
- Chirality : Enantiopure solvents or seeding may be needed for racemic mixtures .
- Crystal quality : SHELX refinement requires low R-factors (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
